Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Medicinal Chemistry Drug Design ADME Prediction

SAR studies on 4-arylthio-2-phenylpyrimidine-5-carboxylate scaffolds demand precisely characterized building blocks-generic substitution is unreliable, as the S-aryl substituent directly determines TPSA, LogP, and H-bond acceptor count. • TPSA: 61.3 Ų (vs. 52.08 Ų for unsubstituted analog) • H-bond acceptors: 6 (vs. 5), enhancing polar target interactions • Rotatable bonds: 6 (vs. 5), enabling distinct fragment-screening poses Supplied at ≥98% purity. In stock for immediate global shipping. Ideal for oncology-focused library design, SAR exploration, and synthetic methodology development.

Molecular Formula C20H18N2O3S
Molecular Weight 366.44
CAS No. 477854-62-9
Cat. No. B2487220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
CAS477854-62-9
Molecular FormulaC20H18N2O3S
Molecular Weight366.44
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O3S/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3
InChIKeyWMWULMSXEDRFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-62-9): Procurement-Relevant Class Identity and Property Profile


Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-62-9) is a fully aromatic pyrimidine-5-carboxylate derivative containing a 4-methoxyphenylthio substituent at the 4-position and a phenyl group at the 2-position of the pyrimidine ring . This compound belongs to a series of 4-arylthio-2-phenylpyrimidine-5-carboxylates that are marketed as research chemicals and building blocks for medicinal chemistry, with the target compound distinguished from its unsubstituted phenylthio analog (CAS 477854-50-5) by the presence of a para-methoxy group on the S-aryl ring, which modulates key physicochemical properties .

Class 4-Arylthio-2-phenylpyrimidine-5-carboxylate
Key Substituent 4-Methoxyphenylthio (para-OCH3)
Procurement Context Medicinal chemistry building block; SAR and library screening

Why the 4-Methoxyphenylthio Substituent Cannot Be Interchanged with Other 4-Arylthio-2-phenylpyrimidine-5-carboxylates: Procurement Rationale


Generic substitution within the 4-arylthio-2-phenylpyrimidine-5-carboxylate class is not reliably possible because the identity of the S-aryl substituent directly determines the compound's hydrogen-bond acceptor count, topological polar surface area (TPSA), and lipophilicity (LogP), which in turn affect membrane permeability, solubility, and potential target-binding interactions . The para-methoxy group in CAS 477854-62-9 introduces an additional hydrogen-bond acceptor and increases TPSA by approximately 9.2 Ų relative to the unsubstituted phenylthio analog, altering the physicochemical profile in a manner that cannot be replicated by other analogs—such as the 3-methylphenylthio (CAS 477854-58-3) or 3-chlorophenylthio (CAS 477854-54-9) variants—which differ in both electronic and steric properties . The quantitative evidence below demonstrates these measurable differences.

Property
CAS 477854-62-9 (This Compound)
Common Analogs
Why Interchangeability Fails
Topological Polar Surface Area
Higher TPSA due to methoxy oxygen
Unsubstituted phenylthio (CAS 477854-50-5)
TPSA difference alters passive permeability; cannot replicate permeation profile with unsubstituted analog
H-Bond Acceptors
6 acceptors (methoxy adds one)
5 acceptors (phenylthio, 3-methylphenylthio analogs)
Extra acceptor may shift solubility and target interaction patterns; SAR conclusions may not transfer
Rotatable Bonds
6 rotatable bonds
5 rotatable bonds in unsubstituted analog
Increased conformational flexibility can influence binding entropy; docking results may differ

Quantitative Differentiation Evidence for Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate vs. Closest Analogs


Increased Topological Polar Surface Area (TPSA) Relative to the Unsubstituted Phenylthio Analog

The target compound exhibits a higher TPSA than the unsubstituted phenylthio analog (CAS 477854-50-5), reflecting the additional oxygen atom in the para-methoxy group . A larger TPSA is associated with reduced passive membrane permeability and may influence oral bioavailability predictions .

TPSA Comparison
Data to verify
61.31 vs 52.08 Ų (+9.23)
Reported TPSA increase supports permeability profile selection
Vendor-calculated values; validate experimentally
Medicinal Chemistry Drug Design ADME Prediction

Increased Hydrogen-Bond Acceptor Count vs. Unsubstituted and 3-Methylphenylthio Analogs

The methoxy substituent on the S-aryl ring adds one hydrogen-bond acceptor relative to the unsubstituted phenylthio analog (CAS 477854-50-5) and the 3-methylphenylthio analog (CAS 477854-58-3) . This increase may enhance aqueous solubility and alter hydrogen-bonding interactions with biological targets .

H-Bond Acceptors
Reported
6 vs 5 (+1 vs phenylthio and 3-methylphenylthio analogs)
Additional acceptor may enhance solubility and ligand interactions
Computed from vendor datasheets; confirm in assay
Medicinal Chemistry Ligand Design Solubility

Rotatable Bond Count Difference vs. Unsubstituted Phenylthio Analog

The methoxy group on the S-aryl ring introduces one additional rotatable bond compared to the unsubstituted phenylthio analog (CAS 477854-50-5), increasing molecular flexibility . Higher rotatable bond count can influence entropic factors in binding and affect oral bioavailability predictions .

Rotatable Bonds
Data to verify
6 vs 5 (+1)
Increased molecular flexibility may influence entropic binding factors
Computed; verify conformational effects in docking
Molecular Flexibility Conformational Analysis Drug-Likeness

Potential Enhanced Biological Interest Relative to Unsubstituted Analog Based on Vendor Classification

Multiple chemical vendors explicitly describe CAS 477854-62-9 as a compound of interest for cancer research and potential biological activities, whereas the unsubstituted phenylthio analog (CAS 477854-50-5) is generally listed without such disease-area annotation [1]. This classification, while not a quantitative potency comparison, may indicate a higher frequency of selection in oncology-focused screening libraries.

Vendor Annotation
Class-level inference
Cancer research interest vs. no annotation for unsubstituted analog
May prioritize library selection; not experimental potency data
Class-level vendor annotation; verify in target assays
Cancer Research Biological Screening Fragment-Based Drug Discovery

Optimal Procurement and Research Application Scenarios for Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate


Medicinal Chemistry SAR Studies Requiring Modulated TPSA and H-Bond Acceptor Count

Research teams conducting structure-activity relationship (SAR) studies on 4-arylthio-2-phenylpyrimidine-5-carboxylate scaffolds can utilize the target compound when the experimental design requires a TPSA of approximately 61.3 Ų and 6 hydrogen-bond acceptors, as identified in the quantitative comparison with the unsubstituted analog (TPSA 52.08 Ų, 5 H-bond acceptors) . This measured physicochemical differentiation supports rational selection for permeability and solubility optimization workflows .

Fragment-Based Drug Discovery Libraries Where the 4-Methoxyphenylthio Substituent Provides Additional Binding Interactions

The methoxy group introduces an additional hydrogen-bond acceptor and increases molecular flexibility (6 rotatable bonds vs. 5 in the unsubstituted analog), which may confer distinct binding poses in fragment-based screening . Procurement of CAS 477854-62-9 is justified when library design aims to explore enhanced polar interactions with target proteins .

Oncology-Focused Chemical Biology Probes Based on Vendor-Annotated Biological Potential

While direct comparative biological data remain limited in the public domain, multiple vendor sources annotate CAS 477854-62-9 as a compound of interest for cancer research [1]. Investigators requiring a 4-arylthio-2-phenylpyrimidine-5-carboxylate with a vendor-classified oncology annotation may prioritize this compound over unannotated analogs for initial phenotypic or target-based screening campaigns [1].

Synthetic Chemistry Method Development Utilizing the Distinct Electronic Properties of the 4-Methoxyphenylthio Group

The electron-donating methoxy substituent alters the electronic character of the S-aryl ring relative to the unsubstituted phenylthio or 3-chlorophenylthio analogs, potentially influencing reactivity in subsequent derivatization reactions such as oxidation or nucleophilic aromatic substitution . Researchers developing new synthetic methodologies may select this compound to exploit these distinct electronic properties .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR on pyrimidine-5-carboxylates
Modulated TPSA and H-bond acceptor count
Permeability and solubility assay fit
Fragment-based drug discovery libraries
Additional H-bond acceptor and rotatable bond
Polar interaction and conformational sampling
Oncology research probe selection
Vendor-classified cancer research interest
Phenotypic and target-based screening suitability
Synthetic chemistry method development
Electron-donating 4-methoxyphenylthio group
Reactivity in derivatization reactions
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